

# Tersolisib's Selective Inhibition of H1047R Mutant PIK3CA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tersolisib** (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the p110 $\alpha$  catalytic subunit of phosphatidylinositol 3-kinase (PI3K $\alpha$ ), encoded by the PIK3CA gene.[1][2] It exhibits significant selectivity for the H1047R kinase domain mutation, one of the most prevalent activating mutations in PIK3CA found in various cancers, including breast, gynecologic, and head and neck squamous cell carcinomas. [3][4] This targeted approach aims to overcome the on-target toxicities, such as hyperglycemia, associated with non-selective PI3K $\alpha$  inhibitors by sparing the wild-type (WT) enzyme, which plays a crucial role in normal glucose metabolism.[3] This document provides a detailed technical guide on the selectivity of **Tersolisib** for the H1047R mutant PIK3CA, including quantitative data, experimental methodologies, and relevant signaling pathways.

## **Quantitative Analysis of Tersolisib's Selectivity**

The selectivity of **Tersolisib** for H1047R mutant PIK3CA over the wild-type isoform and other mutants has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

## **Biochemical Selectivity**



In enzymatic assays, **Tersolisib** demonstrates potent inhibition of the H1047R mutant PI3Kα with a significant selectivity margin over the wild-type enzyme.

| Enzyme                                   | Tersolisib (STX-478) IC50<br>(nmol/L) | Alpelisib IC50 (nmol/L)     |
|------------------------------------------|---------------------------------------|-----------------------------|
| ΡΙ3Κα Η1047R                             | 9.4                                   | Not specified as equipotent |
| PI3Kα WT                                 | 131                                   | Not specified as equipotent |
| ΡΙ3Κα Ε545Κ                              | 71                                    | Not specified as equipotent |
| ΡΙ3Κα Ε542Κ                              | 113                                   | Not specified as equipotent |
| Data from Buckbinder et al.,<br>2023.[3] |                                       |                             |

This demonstrates a 14-fold greater selectivity of **Tersolisib** for the H1047R mutant over wild-type PI3K $\alpha$  in a biochemical context.[3]

## **Cellular Activity**

The selective activity of **Tersolisib** was further confirmed in cellular assays using isogenic cell lines and a panel of cancer cell lines with different PIK3CA mutation statuses.

| Cell Line (PIK3CA status)                                          | Assay Type           | Tersolisib (STX-478) Effect |
|--------------------------------------------------------------------|----------------------|-----------------------------|
| MCF10A (H1047R mutant)                                             | pAKT Inhibition      | High Potency                |
| MCF10A (WT)                                                        | pAKT Inhibition      | Lower Potency               |
| T47D (H1047R mutant)                                               | Cell Viability (72h) | IC50 of 116 nM              |
| Data from MedChemExpress<br>and Buckbinder et al., 2023.[2]<br>[3] |                      |                             |

**Tersolisib** demonstrates selective inhibition of AKT phosphorylation and cell viability in cells harboring the H1047R mutation.[2]



## **Experimental Protocols**

Detailed methodologies for the key experiments used to determine the selectivity of **Tersolisib** are outlined below. These are representative protocols based on standard laboratory practices for the cited assays.

### **Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)**

This assay quantifies the enzymatic activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

#### Materials:

- Recombinant human PI3Kα (WT and H1047R mutant)
- Lipid substrate (e.g., PIP2)
- ATP
- Tersolisib (or other test inhibitors)
- ADP-Glo™ Kinase Assay kit (Promega)
- Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM CHAPS)

#### Procedure:

- Prepare serial dilutions of **Tersolisib** in kinase reaction buffer.
- In a 384-well plate, add the recombinant PI3Kα enzyme, lipid substrate, and Tersolisib dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.



- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cellular Phospho-AKT (p-AKT) Western Blot Analysis

This method assesses the inhibition of the PI3K pathway in cells by measuring the phosphorylation of its downstream target, AKT, at Serine 473.

#### Materials:

- Isogenic cell lines (e.g., MCF10A PIK3CA WT and H1047R knock-in)
- Cell culture medium and supplements
- Tersolisib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of Tersolisib for a specified duration (e.g., 1-4 hours).



- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration of the lysates using a BCA or Bradford assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total AKT and the loading control to ensure equal protein loading.

# Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

#### Materials:

- Cancer cell lines with known PIK3CA mutation status (e.g., T47D)
- Cell culture medium
- Tersolisib
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Opaque-walled multi-well plates

#### Procedure:

• Seed cells in opaque-walled 96-well plates at a predetermined density.



- Allow cells to attach and grow for 24 hours.
- Treat cells with a serial dilution of Tersolisib.
- Incubate for a specified period (e.g., 72 hours).
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate the half-maximal growth inhibition (GI50) or IC50 values from the dose-response curves.

# Visualizations PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by **Tersolisib**. Activating mutations in PIK3CA, such as H1047R, lead to constitutive activation of this pathway, promoting cell growth, proliferation, and survival.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tersolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tersolisib's Selective Inhibition of H1047R Mutant PIK3CA: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15542504#tersolisib-s-selectivity-for-h1047x-mutant-pik3ca]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com